![molecular formula C11H8BrFO3 B2446332 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione CAS No. 2228399-70-8](/img/structure/B2446332.png)
4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione
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Description
Scientific Research Applications
Chemical Structure and Activity Relationships
Research by Altenbach et al. (2006) explores the structure-activity relationships of tricyclic dihydropyridine derivatives, including compounds similar to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione. Their study focuses on evaluating these compounds for their activity in potassium channel opening and their efficacy in bladder contraction assays. This research provides insights into how variations in chemical structure can influence biological activity, which is crucial for the development of new pharmacological agents (Altenbach et al., 2006).
Synthesis and Antimicrobial Properties
Sampal et al. (2018) describe the synthesis and characterization of ligands related to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione and their transition metal complexes. They investigate these compounds for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Sampal et al., 2018).
Application in Enantiomeric Resolution
Ali et al. (2016) conducted a study on enantiomeric resolution and simulation of stereomers of a compound structurally similar to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione. This study underscores the significance of such compounds in the field of chiral chemistry, particularly in the separation and analysis of enantiomers, which is vital in pharmaceutical research (Ali et al., 2016).
Contributions to Herbicide Development
Gao et al. (2019) explore the design and synthesis of phthalimide derivatives, including molecules structurally akin to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione, as potent protoporphyrinogen oxidase inhibitors. This research highlights the potential of such compounds in the development of new herbicides, demonstrating their utility in agricultural science (Gao et al., 2019).
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)oxane-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJBCGOMOVIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione |
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